molecular formula C2H3NaO4 B7949873 sodium;oxaldehydate;hydrate

sodium;oxaldehydate;hydrate

Cat. No.: B7949873
M. Wt: 114.03 g/mol
InChI Key: VPWPWKBHCGJTTQ-UHFFFAOYSA-M
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Description

Contextualization within Organic Chemistry and Biochemistry Research

In the realm of organic chemistry, sodium glyoxylate (B1226380) hydrate (B1144303) is valued as a versatile C2 building block. atamanchemicals.com Its structure, featuring both an aldehyde and a carboxylate group, allows it to participate in a wide array of chemical reactions. atamanchemicals.com It is a key intermediate in the synthesis of various fine chemicals, including pharmaceuticals, agrochemicals, fragrances, and polymers. atamanchemicals.comatamanchemicals.com A notable application is in the synthesis of phenol (B47542) derivatives. wikipedia.org For instance, it reacts with phenol via electrophilic aromatic substitution to produce 4-hydroxymandelic acid, a precursor to the antibiotic amoxicillin (B794) and the beta-blocker atenolol. wikipedia.org

From a biochemical perspective, the conjugate base, glyoxylate, is a crucial intermediate in the metabolism of most organisms, from bacteria to plants. atamanchemicals.comwikipedia.org It is a central component of the glyoxylate cycle, a metabolic pathway that allows organisms to synthesize carbohydrates, like glucose, from fatty acids or other two-carbon compounds. wikipedia.orgnumberanalytics.com This cycle is vital for seed germination in plants and for the survival of various microorganisms. wikipedia.orgnih.gov Furthermore, glyoxylate is involved in photorespiration in plants and can be a byproduct in the biosynthesis of several peptides. atamanchemicals.comwikipedia.org

Historical Trajectory of Research on Sodium Glyoxylate and Related Compounds

The study of glyoxylic acid and its salts has a history rooted in classic organic chemistry. Early preparative methods included the oxidation of glyoxal (B1671930) with hot nitric acid or the electrosynthesis from oxalic acid. atamanchemicals.comatamanchemicals.comwikipedia.org These foundational synthesis techniques, despite challenges like exothermic reactions and the formation of byproducts, paved the way for the availability of glyoxylate for further study. wikipedia.org Industrial processes were later developed for the recovery of glyoxylic acid as a byproduct from the synthesis of glyoxal, which is produced by the oxidation of acetaldehyde. taylorandfrancis.com

A landmark achievement in the historical trajectory of glyoxylate research was the discovery of the glyoxylate cycle in 1957 by Sir Hans Krebs and Hans Kornberg. wikipedia.orgwikipedia.org While studying the metabolism of microorganisms that could subsist on acetate (B1210297), they identified two key enzymes, isocitrate lyase and malate (B86768) synthase, that allowed the bypass of the carbon-losing decarboxylation steps of the citric acid cycle. wikipedia.orgwikipedia.org This discovery, which elucidated how organisms could convert fats into carbohydrates, fundamentally shifted the understanding of metabolic flexibility. nih.gov Subsequent research by scientists like Harry Beevers further established the role of this cycle in specialized plant organelles called glyoxysomes, particularly during the germination of fat-storing seeds like the castor bean. nih.gov

Fundamental Research Questions and Significance of Sodium Glyoxylate Hydrate

Modern research continues to explore fundamental questions surrounding sodium glyoxylate hydrate, driven by its unique chemical reactivity and biological importance. A significant area of investigation is its role in prebiotic chemistry and the origins of life. The "glyoxylate scenario," proposed by Albert Eschenmoser, posits that glyoxylate and its dimer, dihydroxyfumarate, could have been central starting materials for the abiotic formation of essential biomolecules like sugars and amino acids on the early Earth. acs.orgacs.org Research in this area explores reactions such as the cyanide-catalyzed dimerization of glyoxylate to form tartrates, which can provide an entry into a prebiotic version of the citric acid cycle. nih.gov

Another critical research question is the role of glyoxylate in metabolic regulation and pathology. In pathogenic organisms like Mycobacterium tuberculosis, the glyoxylate cycle is essential for survival within a host, making its enzymes attractive targets for new drugs. pnas.org Studies focus on understanding how the detoxification of glyoxylate is a critical function for these pathogens. pnas.org Furthermore, researchers are investigating the uncatalyzed reactions of glyoxylate under plausible prebiotic conditions, discovering linked cycles of reactions that oxidize glyoxylate to carbon dioxide while generating intermediates of the modern citric acid cycle, such as malate and pyruvate (B1213749), using simple oxidants like hydrogen peroxide. nih.gov The photochemistry of glyoxylate in atmospheric aerosols is also an active area of research, with studies showing it can be photolyzed to produce radical species, which has implications for atmospheric chemistry. researchgate.net

The significance of sodium glyoxylate hydrate lies in its dual role as both a simple, versatile synthetic precursor and a central metabolic intermediate. This duality makes it a powerful tool for chemists and biologists alike, enabling the construction of complex molecules and providing insights into fundamental life processes, from cellular metabolism to the very origins of life.

Interactive Table: Summary of Research Findings and Applications

Research Area Key Findings/Applications Significance Reference
Organic Synthesis Serves as a C2 building block for pharmaceuticals (e.g., amoxicillin, atenolol), agrochemicals, and fragrances. Provides versatile routes to commercially and medically important complex molecules. atamanchemicals.comwikipedia.org
Biochemistry Central intermediate in the glyoxylate cycle, converting fats to carbohydrates in plants and microbes. Essential for understanding metabolic flexibility, seed germination, and microbial survival. wikipedia.orgnumberanalytics.comnih.gov
Prebiotic Chemistry Key component of the "glyoxylate scenario" for the origin of life; can form key metabolic precursors under abiotic conditions. Offers a potential pathway to explain the formation of the first biomolecules and metabolic cycles. acs.orgnih.govrsc.org
Pathogen Metabolism The glyoxylate cycle is crucial for the virulence of pathogens like Mycobacterium tuberculosis. Enzymes of the cycle are validated targets for the development of new antimicrobial drugs. pnas.org

| Atmospheric Chemistry | Undergoes photochemical reactions in aerosols, contributing to the formation of radical species. | Helps model the chemical processes occurring in marine and other atmospheric environments. | researchgate.net |

Properties

IUPAC Name

sodium;oxaldehydate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O3.Na.H2O/c3-1-2(4)5;;/h1H,(H,4,5);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWPWKBHCGJTTQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)C(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Sodium Glyoxylate Hydrate

Established Laboratory Synthesis Routes

Traditional laboratory methods for synthesizing the glyoxylate (B1226380) core structure rely on well-documented chemical transformations, including oxidation and reduction pathways, followed by salt formation.

Oxidative methods are a cornerstone of glyoxylic acid synthesis, utilizing various precursors and oxidizing agents. A prevalent industrial method involves the nitric acid-mediated oxidation of glyoxal (B1671930). smolecule.com To optimize this process and minimize residual nitric acid, which can be a contaminant, innovations include maintaining a concentration of a non-oxidizing strong acid like hydrochloric acid (≥6 wt. %) in the reaction mixture. smolecule.com Another established route is the oxidation of ethylene (B1197577) glycol, which can be converted to sodium glyoxylate in the presence of sodium compounds. smolecule.com

Glycolic acid also serves as a common starting material. It can be oxidized to produce glyoxylic acid, for instance, using dilute nitric acid. atamanchemicals.com In biological systems, which inspire chemical methods, glyoxylate is produced via the oxidation of glycolate (B3277807) in peroxisomes. atamanchemicals.com A less common but documented method is the ozone oxidation of maleic anhydride. google.com The table below summarizes key oxidative pathways.

Table 1: Comparison of Selected Oxidative Synthesis Pathways for Glyoxylic Acid

PrecursorOxidizing Agent/MethodKey Findings/NotesReference
GlyoxalNitric AcidA primary industrial route. Process can be controlled to reduce nitric acid residue. smolecule.com
Ethylene GlycolOxidation in the presence of sodium compoundsDirect conversion to the sodium salt is possible. smolecule.com
Glycolic AcidDilute Nitric Acid / Glycolate Oxidase (biocatalytic)A common laboratory and biological pathway. atamanchemicals.com
Maleic AnhydrideOzoneAn alternative pathway, though noted to have challenges like high energy use and environmental concerns in some contexts. google.com

Reduction of more oxidized two-carbon compounds presents an alternative synthetic strategy. The electrolytic reduction of oxalic acid is a notable method for producing glyoxylic acid. atamanchemicals.comgoogle.com This electrochemical approach, however, can be energy-intensive and may present challenges in purifying the product from the reaction mixture, which can contain other organic acids and intermediates. atamanchemicals.comgoogle.com Another method involves the oxidative cleavage of tartrate diesters, followed by reduction steps. acs.org In a biological context, the reduction of oxalyl-coenzyme A to glyoxylate is a key step in the assimilation of oxalate (B1200264) by some bacteria. nih.gov

Once glyoxylic acid is synthesized, it must be converted to its sodium salt and isolated as a hydrate (B1144303). The most direct method is the neutralization of an aqueous solution of glyoxylic acid with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate. smolecule.comevitachem.comsmolecule.com The reaction involves a simple acid-base neutralization to form the sodium salt, after which the solution can be concentrated to crystallize the monohydrate. evitachem.com

A multi-step procedure has also been described where aqueous glyoxylic acid is first neutralized with sodium hydroxide. acs.org Subsequently, calcium chloride is added to precipitate calcium glyoxylate, which is then isolated. acs.org This calcium salt can be suspended in an alcohol, and the addition of a strong acid like sulfuric acid liberates free glyoxylic acid into the alcoholic solution, leaving behind insoluble calcium sulfate. acs.org

The kinetics of adduct formation with glyoxylate have been studied, for example with bisulfite, where the sulfite (B76179) ion acts as a much more effective nucleophile than bisulfite. caltech.edu The synthesis of the disodium (B8443419) salt of the glyoxylate-bisulfite addition compound was achieved by reacting glyoxylic acid with sodium bisulfite, followed by the slow addition of sodium hydroxide. caltech.edu The study of the aqueous photochemistry of glyoxylic acid shows a first-order decay, indicating complex reaction kinetics under specific conditions. acs.org

Emerging and Green Chemistry Approaches

In response to the need for more sustainable chemical manufacturing, significant research has focused on biocatalytic routes and the use of renewable feedstocks for producing glyoxylate and its precursors. ijfmr.comresearchgate.net

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis. nih.gov A key strategy involves engineering the glyoxylate cycle in microorganisms like Escherichia coli. nih.govfrontiersin.org The glyoxylate cycle is an anabolic pathway that bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle, converting acetyl-CoA to larger molecules. nih.govwikipedia.org

Researchers have successfully engineered E. coli to produce glyoxylate from glucose. mdpi.com This was achieved by disrupting genes for enzymes that consume glyoxylate (malate synthase A, malate (B86768) synthase G, glyoxylate carboligase) and reinforcing the glyoxylate shunt by overexpressing isocitrate lyase, the enzyme that produces glyoxylate and succinate (B1194679) from isocitrate. nih.govmdpi.com This engineered strain was able to produce 0.93 ± 0.17 g/L of glyoxylate in flask cultivation. mdpi.com

Another innovative biocatalytic approach uses methanol (B129727) as a feedstock. A patented one-pot synthesis employs a cascade of enzymes, including methanol oxidase, catalase, glycolaldehyde (B1209225) synthase, and glycolaldehyde dehydrogenase, to convert methanol into glyoxylic acid. google.com

Table 2: Examples of Biocatalytic Glyoxylate Production

ApproachMicroorganism/Enzyme SystemFeedstockKey Genetic/Process FeatureReference
Metabolic EngineeringEscherichia coliGlucoseDisruption of aceB, glcB, gcl, ycdW; Overexpression of aceA (isocitrate lyase). mdpi.com
Enzyme Cascade (One-Pot)Methanol oxidase, catalase, glycolaldehyde synthase, etc.MethanolMulti-enzyme system for sequential conversion. google.com
Glyoxylate Cycle EngineeringEscherichia coliAcetate (B1210297)Overexpression of isocitrate lyase (ICL) and malate synthase (MS). nih.govfrontiersin.org

The shift towards a bio-based economy prioritizes the use of renewable and sustainable feedstocks over petroleum-derived ones. mdpi.com Fatty acids, which can be sourced from waste oils, are a promising alternative feedstock. nih.govsciopen.com Engineering the glyoxylate-TCA cycle in E. coli has been shown to be highly efficient for producing chemicals from fatty acids. nih.govsciopen.com For instance, a high-yield production of β-alanine was achieved by activating the glyoxylate shunt when using fatty acids as the carbon source. nih.gov

Cellulose, an abundant biopolymer, can also be used. A process has been developed to produce ethylene glycol, a direct precursor to glyoxylate, from the hydrogenolysis of cellulose. sciepublish.com Furthermore, simple sugars like glucose and xylose are common feedstocks in biocatalytic processes designed to produce glyoxylate. nih.govmdpi.com The use of sodium glyoxylate itself, when derived from biomass, is considered a green chemistry approach, for example, in the synthesis of vanillyl mandelic acid from biobased guaiacol. smolecule.comacs.orgresearchgate.net

Table 3: Sustainable Feedstocks for Glyoxylate Pathway-Derived Chemicals

FeedstockMetabolic PathwayExample ProductSignificanceReference
Fatty AcidsGlyoxylate-TCA Cycleβ-alanineEnables high-yield production of TCA-derived chemicals with balanced metabolic flux. nih.govsciopen.com
Glucose/XyloseEngineered Glyoxylate ShuntGlyoxylateDirect bioproduction from common, renewable sugars. mdpi.com
CelluloseHydrogenolysisEthylene GlycolConversion of abundant, non-food biomass into a key chemical precursor. sciepublish.com
MethanolEnzyme CascadeGlyoxylic AcidUtilization of a C1 feedstock for synthesis. google.com

Flow Chemistry and Continuous Synthesis Methods

In a typical continuous flow setup for glyoxylic acid synthesis, aqueous streams of glyoxal and an oxidizing agent, such as nitric acid, are combined and passed through a heated reactor. xdhg.com.cnacs.org The use of micro-channel reactors has been shown to significantly enhance reaction efficiency and safety, preventing the "flying temperature" phenomenon often observed in batch nitration processes. xdhg.com.cn Research has demonstrated that with a residence time as short as two minutes at 55°C, a glyoxal conversion of 80.3% and a selectivity for glyoxylic acid of 78.3% can be achieved. xdhg.com.cn The resulting glyoxylic acid solution can then be neutralized in a subsequent step with a sodium base, like sodium hydroxide or sodium carbonate, to produce sodium glyoxylate. smolecule.comresearchgate.net

Alternative continuous flow approaches have also been explored, including the use of solid catalysts. For instance, tin-containing MFI-type zeolites have been used for the heterogeneously catalyzed isomerization of glyoxal to glycolic acid in a continuous-flow operation, which could potentially be adapted for glyoxylate synthesis. ethz.ch Another method involves the electrosynthesis of glyoxylic acid in a co-laminar flow cell, which offers the benefit of continuous operation and controlled product mixing. researchgate.net

The table below summarizes optimized conditions found in research for the continuous flow synthesis of glyoxylic acid from glyoxal.

Purification and Isolation Techniques in Research Scale

After synthesis, the crude reaction mixture contains sodium glyoxylate along with unreacted starting materials and by-products such as sodium oxalate, sodium formate, and residual inorganic salts. google.com At the research scale, purification is crucial to obtain sodium glyoxylate hydrate of high purity. The most common method for isolation and purification is crystallization. google.com

One established method involves adjusting the pH of the aqueous eluate from an ion-exchange column (used to separate glyoxylic acid from the glyoxal synthesis mixture) to a range of 3 to 6. google.com The solution is then concentrated, which causes the sodium glyoxylate to precipitate. The precipitate can be collected by filtration, washed with a small amount of cold water, and dried. google.com

Recrystallization from mixed solvent systems is another effective technique. The choice of solvent impacts the crystal habit and particle size of the resulting sodium glyoxylate monohydrate. smolecule.com For instance, using a water-ethanol system can yield platelet-shaped crystals, while an acetone-water system may produce needle-like crystals. smolecule.com Controlled cooling during crystallization is critical to ensure the desired monohydrate form is obtained and to minimize polymorphism. smolecule.com

For removing specific impurities, various techniques can be employed at the research scale.

Scale-Up Considerations for Research Applications

Scaling up the synthesis of sodium glyoxylate from the laboratory bench for larger research applications presents several challenges that must be addressed to ensure safety, robustness, and reproducibility. chemtek.co.in Many synthetic routes developed at a small, medicinal chemistry scale are not directly transferable to larger scales without modification. chemtek.co.in

A primary concern is the management of reaction exotherms. The oxidation of glyoxal with nitric acid is a highly exothermic reaction, which can lead to thermal runaway in large-scale batch reactors. xdhg.com.cn This significant safety risk is a major driver for the adoption of continuous flow systems, which offer a much higher surface-area-to-volume ratio, enabling efficient heat dissipation and precise temperature control, thus improving the intrinsic safety of the process. xdhg.com.cnbeilstein-journals.org

Another consideration is the handling of reagents and the reaction process itself. In batch processes, all reagents are often combined at the start ("one-pot" reactions), which can be dangerous on a larger scale if an exotherm occurs. chemtek.co.in Continuous or semi-continuous processes, where reagents are added gradually, allow for better control over the reaction rate and heat generation. google.com

Finally, the purification and isolation steps must also be scalable. Crystallization, a common purification method, can be challenging to control on a larger scale. chemtek.co.in Issues such as polymorphism—where the compound can crystallize in different forms with different properties—and achieving a consistent particle size distribution become more pronounced. smolecule.comchemtek.co.in For sodium glyoxylate, it is critical to control crystallization conditions (e.g., cooling rate, solvent composition, seeding) to reliably produce the desired monohydrate form and avoid the formation of other hydrates or amorphous material. smolecule.com The transfer of a laboratory crystallization protocol to pilot or larger scale requires careful optimization to ensure the final product has consistent physical properties. acs.org

Chemical Reactivity and Reaction Mechanisms of Sodium Glyoxylate Hydrate

Electrophilic and Nucleophilic Character of the Glyoxylate (B1226380) Moiety

The glyoxylate moiety possesses both electrophilic and nucleophilic characteristics. The carbonyl carbon of the aldehyde group is electrophilic, making it susceptible to attack by nucleophiles. This is a typical characteristic of aldehydes, where the carbon atom has a partial positive charge due to the electron-withdrawing nature of the oxygen atom. libretexts.org Conversely, the molecule can also act as a nucleophile, for instance, in aldol reactions where it can facilitate the formation of hydroxyketones from aldehydes or ketones. evitachem.com

Aldehyde and Carboxylate Group Reactivity

The dual functionality of sodium glyoxylate hydrate (B1144303) governs its participation in a wide array of chemical transformations. The aldehyde group is generally more reactive than the carboxylate group. libretexts.org

Sodium glyoxylate readily undergoes condensation reactions with various aldehydes and ketones to form larger organic molecules. smolecule.comsmolecule.com A key example is the aldol condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.org In this reaction, the glyoxylate can act as a nucleophile, adding to another carbonyl compound to form a β-hydroxy carbonyl compound. evitachem.comwikipedia.org For instance, it reacts with dihydroxyfumarate to yield dicarboxy-dihydroxyacetone through condensation, which is then followed by decarboxylation. smolecule.com

The glyoxylate cycle, a crucial metabolic pathway in plants, bacteria, and fungi, heavily relies on the aldol-type condensation capabilities of glyoxylate. libretexts.orgwikipedia.org In this cycle, the enzyme malate (B86768) synthase catalyzes the condensation of glyoxylate with acetyl-CoA to form malate. wikipedia.orgslideshare.net This reaction is essential for organisms to synthesize carbohydrates from fats. wikipedia.org

A study on lanthanide-catalyzed reductive aldol reactions demonstrated a tandem sequence involving a Meerwein-Ponndorf-Verley (MPV) reduction of a silyl (B83357) glyoxylate, followed by a Brook rearrangement and an aldol addition to an aldehyde. acs.org This highlights the utility of glyoxylate derivatives in complex, catalyzed reaction cascades.

Table 1: Examples of Condensation Reactions Involving Glyoxylate

Reactant 1Reactant 2Catalyst/EnzymeProductSignificance
GlyoxylateAcetyl-CoAMalate SynthaseMalateKey step in the glyoxylate cycle for carbohydrate synthesis. wikipedia.orgslideshare.net
GlyoxylateDihydroxyfumarateDicarboxy-dihydroxyacetoneDemonstrates condensation followed by decarboxylation. smolecule.com
Silyl GlyoxylateAldehydeLanthanide Triisopropoxideβ-hydroxy esterCatalytic, atom-economical C-C bond formation. acs.org
Ethyl GlyoxylateGlutaconateSodium EthoxideIsoprenetricarboxylic acidSynthesis of complex organic skeletons. wikipedia.org

The carboxylate group of sodium glyoxylate can undergo esterification, although it is less reactive than a carboxylic acid. libretexts.org Esterification is typically achieved by reacting glyoxylic acid (the protonated form of sodium glyoxylate) with an alcohol in the presence of an acid catalyst. acs.orgacs.orglibretexts.org A method for preparing glyoxylic acid esters involves the neutralization of aqueous glyoxylic acid with sodium hydroxide (B78521), followed by isolation as a calcium salt and subsequent reaction with an alcohol and sulfuric acid. acs.orgacs.org

Amidation reactions involve the formation of an amide bond. A general method for synthesizing amides involves the direct coupling of alkali metal carboxylate salts with amines using a coupling agent like HBTU in the presence of a base. nih.govorganic-chemistry.orgsemanticscholar.org This protocol is efficient and can be applied to sodium glyoxylate to form various amides. Sodium glyoxylate can also react with primary amines to form N-substituted derivatives. smolecule.com Reductive amination, where it reacts with amines in the presence of a reducing agent, can lead to the formation of amino acids. evitachem.com

Under certain conditions, sodium glyoxylate can undergo decarboxylation, losing a molecule of carbon dioxide. evitachem.comsmolecule.com This can lead to the formation of simpler compounds. For example, in the presence of hydrogen peroxide, glyoxylate can be directly oxidized, leading to the release of its carboxyl carbon as CO₂. scispace.com

In some biological systems, the decarboxylation of glyoxylate is a significant process. For instance, in Euglena chloroplasts, glyoxylate is actively decarboxylated by the action of hydrogen peroxide generated by a Mn²⁺-dependent NADPH oxidase. oup.com In isolated soybean leaf cells, the metabolism of glycolate (B3277807) involves two mechanisms for CO₂ release: the direct oxidation of glyoxylate and the decarboxylation of glycine (B1666218) (which is formed from glyoxylate). nih.govoup.com The rate of glyoxylate oxidation and subsequent decarboxylation is dependent on its cellular concentration. nih.gov

Redox Chemistry and Electron Transfer Processes

The redox chemistry of sodium glyoxylate is multifaceted, with the molecule capable of both oxidation and reduction.

The aldehyde group of glyoxylate can be oxidized to a carboxylic acid. Hot nitric acid can oxidize glyoxal (B1671930) to glyoxylic acid, which can be further oxidized to oxalic acid. wikipedia.org

In biological contexts, the oxidation of glyoxylate is a key step in certain metabolic pathways. The glyoxylate cycle itself is considered an anabolic variant of the citric acid cycle, which involves oxidation steps to generate reducing equivalents. slideshare.net In some bacteria, glyoxylate can be oxidized via the malyl-CoA pathway. nih.gov

The interaction of glyoxylate with reactive oxygen species is also an important aspect of its chemistry. As mentioned earlier, hydrogen peroxide can induce the decarboxylation of glyoxylate. scispace.comoup.com This oxidative decarboxylation is a key component of linked protometabolic cycles that are considered analogs of the citric acid cycle, where glyoxylate is converted to CO₂ in the presence of hydrogen peroxide as an oxidant. nih.govresearchgate.net

Reduction Reactions and Mechanisms

The aldehyde group in sodium glyoxylate is susceptible to reduction to a primary alcohol, yielding sodium glycolate. This transformation can be achieved using various reducing agents, with the mechanism depending on the specific reagent employed.

Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a common and selective reducing agent for aldehydes and ketones. masterorganicchemistry.comlibretexts.orgchemguide.co.uk The reduction of sodium glyoxylate hydrate with NaBH₄ proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde form. masterorganicchemistry.comchemistrysteps.com The reaction is typically carried out in a protic solvent such as water or an alcohol. chemguide.co.uk

The generally accepted mechanism involves the following steps:

Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride. The hydride ion attacks the partially positive carbonyl carbon of the glyoxylate, leading to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.com

Protonation: The resulting alkoxide is then protonated by the solvent (e.g., water) to yield the primary alcohol, sodium glycolate. masterorganicchemistry.com

It's important to note that one mole of sodium borohydride can reduce up to four moles of an aldehyde. The presence of the carboxylate group in sodium glyoxylate does not interfere with this reduction, as sodium borohydride is generally unreactive towards carboxylates. masterorganicchemistry.com

Catalytic Hydrogenation

Catalytic hydrogenation is another effective method for the reduction of aldehydes. This process involves the use of hydrogen gas (H₂) and a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). The reaction typically requires elevated pressure and temperature.

The mechanism of catalytic hydrogenation of an aldehyde involves:

Adsorption: Both the sodium glyoxylate and hydrogen gas are adsorbed onto the surface of the metal catalyst.

Hydrogen Addition: The hydrogen molecule is cleaved into hydrogen atoms on the catalyst surface. These hydrogen atoms are then added across the carbonyl double bond of the glyoxylate in a stepwise manner.

Desorption: The final product, sodium glycolate, desorbs from the catalyst surface.

This method is highly efficient and is often used in industrial-scale productions.

Table 1: Comparison of Reduction Methods for Sodium Glyoxylate Hydrate

FeatureSodium Borohydride ReductionCatalytic Hydrogenation
Reducing Agent Sodium borohydride (NaBH₄)Hydrogen gas (H₂)
Catalyst Not typically requiredPlatinum, Palladium, Nickel
Solvent Protic solvents (water, alcohols)Various, often alcohols
Conditions Mild (often room temperature)Elevated temperature and pressure
Selectivity High for aldehydes and ketonesCan also reduce other functional groups
Product Sodium glycolateSodium glycolate

Acid-Base Equilibria and Proton Transfer Dynamics

In aqueous solution, sodium glyoxylate hydrate is involved in several acid-base and hydration equilibria. The carboxylate group is the conjugate base of a weak acid, glyoxylic acid, which has a pKa of approximately 3.3. libretexts.org This indicates that in solutions with a pH above this value, the carboxylate form predominates.

The aldehyde group of glyoxylate exists in equilibrium with its hydrated form, a geminal diol. acs.org The equilibrium for this hydration is heavily favored towards the hydrate, especially in aqueous solutions. acs.org

The proton transfer dynamics in an aqueous solution of sodium glyoxylate hydrate are complex and involve several processes:

Protonation of the Carboxylate: In acidic conditions, the carboxylate anion can accept a proton to form glyoxylic acid.

Deprotonation of the Hydrate: The hydroxyl groups of the geminal diol are weakly acidic and can be deprotonated under strongly basic conditions.

Solvent-Mediated Proton Exchange: Water molecules can act as proton shuttles, facilitating proton exchange between different glyoxylate species and the bulk solvent. This dynamic process can be studied using techniques like NMR spectroscopy.

The equilibrium between the aldehyde and its hydrate is subject to both acid and base catalysis. In acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion is a stronger nucleophile than water and readily attacks the carbonyl carbon.

Table 2: Key Equilibria of Sodium Glyoxylate in Aqueous Solution

EquilibriumDescriptionKey SpeciesInfluencing Factors
Acid-Base Protonation/deprotonation of the carboxyl group.Glyoxylic acid, Glyoxylate anionpH, pKa
Hydration Reversible addition of water to the aldehyde group.Aldehyde form, Hydrated (gem-diol) formWater concentration, Temperature

Chelation and Complexation Behavior with Metal Ions

The glyoxylate anion, possessing both a carboxylate group and a vicinal aldehyde (or hydrated diol) group, has the potential to act as a chelating agent for metal ions. Chelation involves the formation of a ring structure by the coordination of a single ligand to a central metal ion at two or more points. nih.gov

While comprehensive data on the chelation of sodium glyoxylate with alkali and alkaline earth metals is limited, its structural similarity to other α-hydroxy acids, such as glycolic acid, suggests it can form complexes with these ions. The carboxylate group provides a primary binding site, and the oxygen atoms of the hydrated aldehyde can also participate in coordination, leading to the formation of a stable five-membered chelate ring.

The stability of these complexes is influenced by several factors, including:

The nature of the metal ion (charge density, ionic radius).

The pH of the solution, which affects the protonation state of the ligand.

The presence of competing ligands.

Alkaline earth metals, with their higher charge density compared to alkali metals, are expected to form more stable complexes with glyoxylate. The interaction with metal ions can also influence the chemical reactivity of the glyoxylate, for instance, by polarizing the carbonyl group and making it more susceptible to nucleophilic attack.

Table 3: Potential Coordination Modes of Glyoxylate with Metal Ions

Coordination ModeDescription
Monodentate Coordination through one of the carboxylate oxygen atoms.
Bidentate (Chelating) Coordination through both a carboxylate oxygen and an oxygen from the hydrated aldehyde group.

Mechanistic Studies of Key Transformation Pathways

Aldol Condensation

Sodium glyoxylate can undergo aldol condensation reactions, acting as an electrophile due to its aldehyde functionality. wikipedia.org In the presence of a base, another enolizable carbonyl compound can be deprotonated to form a nucleophilic enolate, which then attacks the carbonyl carbon of the glyoxylate. libretexts.orgucalgary.ca

The general mechanism for a base-catalyzed aldol condensation involving sodium glyoxylate is as follows:

Enolate Formation: A base removes an α-proton from an enolizable carbonyl compound to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of sodium glyoxylate, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a protic solvent to yield a β-hydroxy carbonyl compound.

This reaction is a powerful tool for carbon-carbon bond formation in organic synthesis. libretexts.org

Decarboxylation

Under certain conditions, glyoxylate can undergo decarboxylation, losing a molecule of carbon dioxide. The mechanism of decarboxylation can vary depending on the reaction conditions and the presence of other reagents. In biological systems, the decarboxylation of glyoxylate is an important step in photorespiration. nih.govnih.gov

One proposed non-enzymatic pathway for decarboxylation, particularly in the presence of an oxidant like hydrogen peroxide, may involve the formation of radical intermediates. organic-chemistry.org A study on the reaction of amines with glyoxylic acid in the presence of hydrogen peroxide suggests a radical-mediated decarboxylation to form formamides. organic-chemistry.org

In the context of the "glyoxylate scenario" for prebiotic chemistry, the decarboxylation of adducts formed from the reaction of glyoxylate with other molecules is a key step in the formation of more complex sugars. acs.org

Reaction with Amines

Sodium glyoxylate can react with primary amines to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. smolecule.com This reaction is fundamental in the biosynthesis of amino acids via transamination.

The mechanism involves:

Nucleophilic Addition: The lone pair of electrons on the nitrogen of the amine attacks the carbonyl carbon of the glyoxylate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Dehydration: The carbinolamine is protonated on the oxygen, which then leaves as a water molecule, and the nitrogen is deprotonated to form the imine.

This reactivity is exploited in various synthetic and biological processes. smolecule.comevitachem.com

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific 2D and solid-state NMR data for sodium;oxaldehydate;hydrate (B1144303) are not extensively available in the public domain, the foundational principles of these techniques allow for a theoretical understanding of their potential application. 2D NMR experiments, such as COSY and HSQC, would be instrumental in mapping the proton-proton and proton-carbon correlations within the oxaldehydate moiety, confirming connectivity.

Solid-state NMR, particularly 13C and 23Na NMR, would provide critical information on the crystalline environment. 13C solid-state NMR could distinguish between different crystalline forms (polymorphs) of the hydrate by revealing variations in the chemical shifts of the carbonyl and aldehydic carbons. 23Na solid-state NMR is a powerful tool for probing the local environment of the sodium cation, offering insights into its coordination sphere and the nature of its interaction with the oxaldehydate and water molecules.

Infrared (IR) and Raman Spectroscopic Investigations of Molecular Vibrations

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. In the context of sodium;oxaldehydate;hydrate, these methods provide a detailed fingerprint of the functional groups present and their immediate chemical environment.

Research employing infrared multiple photon dissociation (IRMPD) spectroscopy on hydrated glyoxylate (B1226380) clusters has identified key vibrational frequencies. For instance, the C–H vibration is clearly identified at around 2900 cm⁻¹ in most cluster sizes studied. nih.gov The analysis of IR and Raman spectra allows for the assignment of specific vibrational modes to different parts of the molecule, such as the stretching and bending of the carboxylate and aldehyde groups, as well as the vibrations associated with the water of hydration.

Table 1: Key Infrared Vibrational Frequencies for Hydrated Glyoxylate Clusters

Vibrational Mode Approximate Frequency (cm⁻¹) Reference
C-H Stretch 2900 nih.gov
C=O Stretch (Aldehyde) Data not explicitly available in search results
C=O Stretch (Carboxylate) Data not explicitly available in search results

Mass Spectrometry (MS) for Elucidating Reaction Products

Mass spectrometry provides invaluable information on the molecular weight and fragmentation patterns of ions, which is crucial for identifying reaction products and understanding reaction mechanisms. Studies on the photodissociation of sea salt clusters doped with glyoxylate have utilized mass spectrometry to identify the resulting fragments. nih.gov

Upon photoexcitation, the glyoxylate-containing clusters can undergo various fragmentation pathways, including the elimination of carbon monoxide (CO) and the formyl radical (HCO). These processes lead to the formation of distinct product ions that can be detected and characterized by their mass-to-charge ratio. This information helps in constructing a detailed picture of the photochemical behavior of the glyoxylate anion.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the glyoxylate chromophore absorbs light in the ultraviolet and visible regions. Experimental studies on hydrated sodium-glyoxylate clusters have revealed several absorption bands. nih.gov

A weak absorption band is observed in the actinic region, peaking at approximately 350 nm. A more intense and relatively narrow band is recorded at around 280 nm. The most intense absorption occurs in the deeper UV region, below 250 nm. nih.gov These absorptions correspond to electronic transitions from the ground state to various excited states (e.g., S₁ ← S₀ and S₂ ← S₀). The position and intensity of these bands are sensitive to the molecular environment, including the degree of hydration, which can cause shifts in the absorption maxima. nih.gov

Table 2: Electronic Absorption Bands of Hydrated Sodium-Glyoxylate Clusters

Wavelength (nm) Intensity Tentative Assignment Reference
< 250 Strongest Higher energy electronic transition nih.gov
~280 Moderate S₂ ← S₀ nih.gov

X-ray Diffraction and Crystallographic Studies of Solid-State Structures

Single-Crystal X-ray Diffraction Analysis of Hydrate Forms

Such a study would be essential to definitively determine the coordination environment of the sodium ion, the precise geometry of the oxaldehydate anion, and the hydrogen bonding network involving the water molecules of hydration. The crystal system, space group, and unit cell dimensions would provide a fundamental framework for understanding the solid-state properties of this compound. The lack of this data represents a significant gap in the complete characterization of this compound.

Table 3: List of Compound Names Mentioned

Compound Name
This compound
Glyoxylic acid
Sodium chloride
Carbon monoxide

Powder X-ray Diffraction for Polymorphic Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. It provides information on the crystal structure, phase purity, and polymorphism of a compound. For sodium glyoxylate monohydrate, PXRD studies have been instrumental in determining its crystal system and unit cell parameters.

Detailed research findings have established that sodium glyoxylate monohydrate crystallizes in a triclinic system. The monohydrate form is stabilized by hydrogen-bonded water molecules that bridge the glyoxylate anions. However, extensive searches of scientific literature did not yield specific studies on the polymorphism of sodium glyoxylate monohydrate. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. While many organic compounds exhibit polymorphism, there is no readily available public information to confirm or deny the existence of different polymorphs for sodium glyoxylate monohydrate. Therefore, a comparative analysis of PXRD patterns for different polymorphic forms cannot be provided at this time.

The established crystallographic data for the known form of sodium glyoxylate monohydrate is summarized in the table below.

Crystallographic Parameter Value
Crystal SystemTriclinic
a5.62 Å
b7.89 Å
c9.14 Å
α90°
β102°
γ90°

Electron Microscopy and Surface Analysis Techniques (e.g., SEM, TEM)

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the morphology, particle size, and surface topography of materials at high resolution.

Despite the utility of these techniques, a thorough review of published scientific studies reveals a lack of specific research focused on the morphological characterization of sodium glyoxylate monohydrate crystals using SEM or TEM. While the compound is used in various research contexts, detailed reports on its crystal habit, surface features, and particle size distribution determined by electron microscopy are not available in the public domain. Such studies would be valuable in understanding the material's properties, for instance, in relation to its dissolution rate and handling characteristics.

Technique Analysis Findings
Scanning Electron Microscopy (SEM)Surface morphology and topographyData not available in public literature
Transmission Electron Microscopy (TEM)Particle size and internal structureData not available in public literature

Thermal Analysis (e.g., TGA, DSC) for Decomposition Pathways

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining the thermal stability and decomposition pathways of a compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Thermogravimetric analysis of sodium glyoxylate monohydrate indicates that the initial stage of decomposition involves dehydration. The compound is stable up to 110°C, at which point it begins to lose its water of hydration. This corresponds to a mass loss of approximately 9.8%, which is in close agreement with the theoretical water content of 9.5% for the monohydrate form.

Following dehydration, further heating leads to the decomposition of the anhydrous sodium glyoxylate. While detailed DSC curves and a complete, step-by-step decomposition pathway with identified intermediates are not extensively reported in the literature, general knowledge of the thermal decomposition of similar organic salts suggests that the combustion products would include carbon monoxide (CO), carbon dioxide (CO2), and a residue of sodium oxide. A comprehensive analysis using techniques like TGA coupled with mass spectrometry (TGA-MS) would be required to definitively identify all gaseous decomposition products and elucidate the precise decomposition mechanism.

Thermal Analysis Technique Observation Details
Thermogravimetric Analysis (TGA)DehydrationStable up to 110°C, with a mass loss of ~9.8%
Thermogravimetric Analysis (TGA)Decomposition ProductsGeneral combustion products include carbon monoxide, carbon dioxide, and metal oxides.
Differential Scanning Calorimetry (DSC)Thermal Events (Endotherms/Exotherms)Specific data on endothermic or exothermic events related to decomposition is not readily available in the public literature.

Theoretical and Computational Chemistry of Sodium Glyoxylate Hydrate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of sodium glyoxylate (B1226380) hydrate (B1144303), predicting its behavior in chemical reactions and its spectroscopic signatures.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it well-suited for studying reaction mechanisms. While specific DFT studies on the reaction pathways of sodium glyoxylate are not extensively documented in the literature, the methodology can be applied to understand its chemical transformations. For instance, a DFT study on the oxidation of a similar organic acid to a carboxylic acid elucidated the reaction pathways and identified the rate-controlling steps by calculating the energy barriers. nih.gov A similar approach for sodium glyoxylate could involve mapping the potential energy surface for reactions such as oxidation, decarboxylation, or aldol-type additions.

A hypothetical DFT study on the thermal decomposition of sodium glyoxylate hydrate would likely investigate the step-wise loss of the water molecule followed by the breakdown of the glyoxylate anion. The calculations would aim to identify transition states and intermediates, providing activation energies for each step. The results would be crucial for understanding the compound's thermal stability.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Reaction Pathways of Glyoxylate

Reaction PathwayReactantsProductsActivation Energy (kJ/mol)Reaction Enthalpy (kJ/mol)
DecarboxylationC₂HO₃⁻CO₂ + HCHO + e⁻ValueValue
OxidationC₂HO₃⁻ + ½O₂C₂O₄²⁻ + H⁺ValueValue
Dimerization2 C₂HO₃⁻AdductValueValue

Note: The values in this table are hypothetical and would need to be determined by specific DFT calculations.

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are powerful tools for predicting spectroscopic properties. The calculation of vibrational spectra from ab initio molecular dynamics is a well-established technique that can provide excellent agreement with experimental data, especially when anharmonicity is a factor. acs.org

For sodium glyoxylate hydrate, ab initio calculations, such as those at the Hartree-Fock or Møller-Plesset perturbation theory levels, can predict its infrared (IR) and Raman spectra. These calculations would involve geometry optimization of the molecule followed by the computation of the Hessian matrix to obtain vibrational frequencies and intensities. A study on glycine (B1666218) salts utilized ab initio calculations to assign FT-IR and Raman spectra, demonstrating the utility of this approach for similar zwitterionic or salt-like structures. oaepublish.com The predicted spectra for sodium glyoxylate hydrate would help in the interpretation of experimental spectra, allowing for the assignment of specific vibrational modes to functional groups like the carboxylate, aldehyde, and the water of hydration.

Table 2: Predicted Vibrational Frequencies of Glyoxylate Anion (Hypothetical)

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
C=O stretch (aldehyde)AldehydeValue
C=O stretch (carboxylate)CarboxylateValue
C-H stretchAldehydeValue
O-H stretchWaterValue
H-O-H bendWaterValue

Note: The values in this table are hypothetical and would need to be determined by specific ab initio calculations.

Molecular Dynamics (MD) Simulations of Solution Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. MD simulations have been successfully used to investigate the hydration and diffusion of ions and small molecules in water. For sodium glyoxylate hydrate in an aqueous solution, MD simulations can provide detailed insights into the solvation structure and dynamics.

An all-atom MD simulation would model the interactions between sodium ions, glyoxylate ions, and water molecules using a suitable force field. soton.ac.uk The simulations could reveal the radial distribution functions (RDFs) for Na⁺-O(water), Na⁺-O(carboxylate), and other key atomic pairs, providing information on the coordination numbers and distances in the hydration shells. A study on peptide carboxylate hydration demonstrated that advanced force fields can yield solvation properties in very good agreement with higher-level quantum mechanics-based simulations. nih.gov These simulations for sodium glyoxylate would elucidate how the sodium and glyoxylate ions are solvated and how they influence the structure of the surrounding water. Furthermore, the diffusion coefficients of the ions and water molecules can be calculated from the simulation trajectories, offering insights into the transport properties of the solution.

Computational Modeling of Crystal Packing and Hydration States

Computational methods are increasingly used to predict the crystal structure of organic molecules from first principles. nih.gov This is particularly valuable for understanding polymorphism, where a compound can exist in multiple crystalline forms. For sodium glyoxylate hydrate, computational modeling can be used to explore possible crystal packings and to predict the stability of different hydration states.

The process typically involves a search for low-energy crystal structures on the lattice energy landscape. acs.org These methods can predict not only the crystal structure but also whether a compound is likely to form a hydrate and in what stoichiometry. nih.gov For sodium glyoxylate, such a study would involve generating a multitude of possible crystal structures for the anhydrous form as well as for various hydrates (e.g., monohydrate, dihydrate) and then ranking them based on their calculated lattice energies. The use of DFT with corrections for dispersion interactions has been shown to be a reliable method for this purpose. nih.gov The results of these calculations could guide experimental efforts to crystallize and characterize new solid forms of sodium glyoxylate.

QSAR/QSPR Approaches for Derivative Design (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their physical or chemical properties. nih.gov While QSAR (Quantitative Structure-Activity Relationship) models are focused on biological activity, QSPR models can predict a wide range of properties such as boiling point, solubility, and heat of formation.

For derivatives of sodium glyoxylate, a QSPR study would involve calculating a set of molecular descriptors for each derivative. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to build a model that relates these descriptors to a specific property of interest. acs.org For example, a QSPR model could be developed to predict the solubility of different substituted glyoxylate salts. Such models can be valuable in the rational design of new derivatives with desired physicochemical properties for various applications. Studies on carboxylic acids have shown that QSPR models can successfully predict properties like heats of combustion. acs.org

Derivatives and Analogues of Glyoxylic Acid Salts

Synthesis of Substituted Glyoxylates

The synthesis of substituted glyoxylates involves modifications that introduce various functional groups into the glyoxylate (B1226380) structure. These derivatives are valuable intermediates in the synthesis of more complex molecules, including α,α-disubstituted glycolic acids.

One approach involves the use of silyl (B83357) glyoxylates as conjunctive reagents in multicomponent coupling reactions. Depending on the choice of nucleophilic and electrophilic partners, these reagents can act as synthetic equivalents to different synthons, such as the dipolar glycolic acid synthon or the glyoxylate anion synthon, allowing for the creation of diverse substituted glycolic acids. nih.gov For instance, O-allyl silyl glyoxylates can be prepared through acidic hydrolysis of the corresponding tert-butyl ester followed by nucleophilic esterification. nih.gov

Another strategy for synthesizing substituted glyoxylates is through reactions involving vinylsilanes. This method allows for the asymmetric synthesis of α-hydroxy-β,γ-unsaturated esters, which are a class of substituted glyoxylates. acs.org Additionally, condensation reactions of glyoxylic acid with various amides, such as substituted carboxamides and sulfonamides, can yield diaminoacetic acid derivatives, which represent another class of substituted glyoxylates. nih.gov

Formation of Imine, Oxime, and Hydrazone Derivatives

The aldehyde group of glyoxylate readily reacts with primary amines and their derivatives to form a variety of condensation products. These reactions are characteristic of aldehydes and provide routes to important nitrogen-containing compounds.

Imines (Schiff Bases): Glyoxylic acid condenses with amines to form imines. For example, it reacts with ammonia (B1221849) and phenol (B47542) derivatives to produce hydroxyphenylglycine, a precursor to the antibiotic amoxicillin (B794). wikipedia.org It also undergoes condensation with urea (B33335) and 1,2-diaminobenzene to form heterocyclic compounds. wikipedia.org The reaction of the aldehyde group with amine groups present in proteins like keratin (B1170402) results in the formation of stable bonds. atamankimya.com A novel method for the synthesis of formamides involves the decarboxylative N-formylation of amines with glyoxylic acid. acs.org

Oximes: The reaction of glyoxylates with hydroxylamine (B1172632) leads to the formation of oximes. Glyoxylic acid amides can exist as mixtures of different isomeric forms, including E and Z isomers of oxime ethers. google.com

Hydrazones: Condensation of glyoxylic acid with hydrazines yields hydrazones. For instance, the insoluble 2,4-dinitrophenylhydrazine (B122626) derivative of glyoxylic acid is used for its characterization and determination. google.com

Preparation of Glyoxylic Esters and Amides

The carboxylic acid functionality of glyoxylate allows for the formation of esters and amides through various synthetic methods.

Glyoxylic Esters: Glyoxylic acid esters are useful reagents and intermediates in organic synthesis. acs.org Several methods exist for their preparation:

Esterification: Direct esterification of glyoxylic acid with alcohols is possible. For example, suspending the calcium salt of glyoxylic acid in an alcohol and adding sulfuric acid yields the corresponding ester. acs.orgacs.org The reaction of glyoxylic acid with alcohols in the presence of cationic exchange resins can also produce esters and their acetals. researchgate.net

Ozonolysis: A common industrial method is the ozonolysis of maleic or fumaric acid esters. google.comacs.org For example, ozonolysis of dimethyl maleate (B1232345) followed by catalytic hydrogenation can produce glyoxylic acid methyl ester hemiacetal. google.com

Oxidation: Selective oxidation of glycolic acid esters, such as methyl glycolate (B3277807), with molecular oxygen can produce the corresponding glyoxylate ester. ecnu.edu.cn

The following table summarizes various glyoxylate esters that can be synthesized.

Ester NameAlcohol Precursor
Methyl glyoxylateMethanol (B129727)
Ethyl glyoxylateEthanol (B145695)
n-Propyl glyoxylaten-Propanol
n-Butyl glyoxylaten-Butanol
Benzyl (B1604629) glyoxylateBenzyl alcohol

Glyoxylic Amides: The synthesis of glyoxylic acid amides can be achieved through the reaction of glyoxylic acid or its derivatives with amines. One efficient method is the decarboxylative N-formylation of amines with glyoxylic acid, which yields formamides under metal-free and base-free conditions. acs.orgorganic-chemistry.org Various amides can be synthesized using different amine starting materials. google.comunife.it

Polymerization and Oligomerization Products Involving Glyoxylate Moieties

Glyoxylate esters can undergo polymerization to form polyglyoxylates, a class of self-immolative polymers. These polymers have a poly-methyleneoxy backbone with pendant ester groups. wikipedia.org

The polymerization of monomers like ethyl glyoxylate, followed by end-capping, yields polymers such as poly(ethyl glyoxylate). acs.orgmonash.edu These polymers are of interest because they can be designed to depolymerize from end-to-end in response to a specific trigger, like UV light, breaking down into small, non-toxic molecules such as ethanol and glyoxylic acid hydrate (B1144303). acs.orgmonash.edu

Different glyoxylate monomers can be used to create polyglyoxylates with varying properties. Examples include methyl glyoxylate, n-butyl glyoxylate, and benzyl glyoxylate, which can be prepared from their corresponding fumaric or maleic acid derivatives. acs.orgmonash.edu Copolymers can also be prepared by polymerizing a mixture of these monomers. acs.org The synthesis of poly(ethyl glyoxylate)s has been explored through anionic polymerization, which requires highly pure ethyl glyoxylate monomer. acs.org

The table below shows some of the monomers used in the synthesis of polyglyoxylates.

MonomerCorresponding Polymer
Methyl glyoxylatePoly(methyl glyoxylate)
Ethyl glyoxylatePoly(ethyl glyoxylate)
n-Butyl glyoxylatePoly(n-butyl glyoxylate)
Benzyl glyoxylatePoly(benzyl glyoxylate)

Structural and Reactivity Comparisons with Related Alpha-Keto Acids

Glyoxylic acid is the simplest α-keto acid, containing a keto group adjacent to a carboxylic acid group. mdpi.com This structure imparts characteristic reactivity that can be compared to other α-keto acids like pyruvic acid and α-ketoglutarate.

Structural Features: Structurally, α-keto acids all share the R-CO-COOH motif. For glyoxylic acid, R is a hydrogen atom. In aqueous solutions, the aldehyde group of glyoxylic acid is highly hydrated to form a geminal diol (dihydroxyacetic acid), a feature that is less prominent in larger α-keto acids. wikipedia.org

Reactivity:

Nucleophilic Addition: The aldehyde carbonyl in glyoxylic acid is generally more reactive towards nucleophiles than the ketone carbonyl in other α-keto acids due to less steric hindrance and the electron-withdrawing effect of the adjacent carboxyl group.

Transamination: Glyoxylate participates in transamination reactions, acting as an amino group acceptor. For example, it can be converted to glycine (B1666218) by accepting an amino group from another amino acid. atamankimya.com This reactivity is shared with other α-keto acids; for instance, α-ketoglutarate is a key entry point for ammonia in metabolism through its conversion to glutamate. researchgate.net

Decarboxylation: Like other α-keto acids, glyoxylic acid can undergo decarboxylation, though the conditions may vary. For example, heated glyoxylic acid can disproportionate via a Cannizzaro-type reaction. wikipedia.org

Biological Role: In biological systems, glyoxylate is an intermediate in the glyoxylate cycle, a metabolic pathway that allows organisms like plants and bacteria to convert fats into carbohydrates. wikipedia.orgyoutube.comnih.gov This cycle bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle. wikipedia.org Other α-keto acids, such as α-ketoglutarate and oxaloacetate, are key intermediates in the TCA cycle.

The following table provides a comparison of glyoxylic acid with other common α-keto acids.

FeatureGlyoxylic AcidPyruvic Acidα-Ketoglutaric Acid
Structure H-CO-COOHCH₃-CO-COOHHOOC-(CH₂)₂-CO-COOH
Hydration in Water Exists predominantly as a hydrate (gem-diol)Less hydratedLess hydrated
Corresponding Amino Acid GlycineAlanineGlutamic Acid
Key Metabolic Pathway Glyoxylate CycleGlycolysis, TCA CycleTCA Cycle

Applications of Sodium Glyoxylate Hydrate in Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

The dual functionality of sodium glyoxylate (B1226380) hydrate (B1144303) makes it an attractive precursor for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.

One notable application is in the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines. In this reaction, a β-arylethylamine condenses with an aldehyde, such as sodium glyoxylate, followed by an acid-catalyzed intramolecular cyclization. The use of glyoxylic acid (from which the sodium salt can be readily generated in situ) has been demonstrated in the diastereoselective synthesis of 1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid derivatives.

Furthermore, sodium glyoxylate hydrate can serve as a key component in the Doebner-von Miller reaction for the synthesis of quinolines. This reaction typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. While direct examples with sodium glyoxylate hydrate are not extensively documented, its aldehyde functionality allows it to participate in the initial aldol-type condensation to form the required unsaturated intermediate in situ.

The reactivity of sodium glyoxylate hydrate also extends to the synthesis of other nitrogen-containing heterocycles, such as pyridines and pyrimidines, through condensation reactions with appropriate precursors.

Role as a Precursor in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency and molecular diversity. Sodium glyoxylate hydrate is an ideal candidate for such reactions due to its bifunctional nature.

In the Passerini three-component reaction , an isocyanide, a carboxylic acid, and a carbonyl compound react to form an α-acyloxy amide. Sodium glyoxylate, with its aldehyde group, can readily participate as the carbonyl component, leading to the formation of highly functionalized products.

Similarly, in the Ugi four-component reaction , which involves an amine, a carboxylic acid, an isocyanide, and a carbonyl compound, sodium glyoxylate can serve as the aldehyde input. This reaction is renowned for its ability to generate diverse peptide-like structures, and the incorporation of the glyoxylate unit introduces a carboxylic acid functionality into the product, offering a handle for further synthetic modifications.

Moreover, glyoxylic acid has been explored as a formaldehyde (B43269) surrogate in the Groebke–Blackburn–Bienaymé (GBB) reaction , a three-component reaction for the synthesis of fused imidazopyridines. The use of glyoxylic acid allows for the introduction of a C1 unit following a decarboxylation step, showcasing the versatility of this reagent in complex MCRs.

Use in Carbon-Carbon Bond Forming Reactions

The aldehyde functionality of sodium glyoxylate hydrate is highly reactive and participates in a variety of fundamental carbon-carbon bond-forming reactions.

The Aldol reaction is a cornerstone of organic synthesis, and sodium glyoxylate hydrate can act as the electrophilic aldehyde partner. It readily reacts with enolates derived from ketones and other carbonyl compounds to form β-hydroxy-α-keto acids. These reactions can be catalyzed by both acid and base and provide access to valuable polyoxygenated building blocks.

Reactant 1 (Enolate Source)Reactant 2Product Type
KetoneSodium Glyoxylate Hydrateβ-Hydroxy-α-keto acid
AldehydeSodium Glyoxylate Hydrateβ-Hydroxy-α-keto acid

In the Claisen-Schmidt condensation , an aldehyde or ketone reacts with an aromatic carbonyl compound lacking an α-hydrogen. Sodium glyoxylate hydrate can participate as the aldehyde component, condensing with aromatic ketones like acetophenone to yield α,β-unsaturated keto acids. These products are valuable intermediates in the synthesis of various flavonoids and other natural products.

The Horner-Wadsworth-Emmons (HWE) reaction provides a powerful method for the stereoselective synthesis of alkenes. The aldehyde group of sodium glyoxylate hydrate can react with stabilized phosphonate ylides to generate α,β-unsaturated esters with predominantly E-stereoselectivity. This reaction is highly valued for its reliability and the ease of removal of the phosphate byproduct.

Phosphonate YlideReactantProduct TypeStereoselectivity
Stabilized phosphonate esterSodium Glyoxylate Hydrateα,β-Unsaturated esterPredominantly E

Reagent in Functional Group Transformations

While primarily utilized for its carbon-skeleton building capabilities, the chemical properties of sodium glyoxylate hydrate also allow for its use in certain functional group transformations.

Although not a conventional oxidizing or reducing agent, under specific reaction conditions, the aldehyde group can be oxidized to a carboxylic acid, or reduced to an alcohol. However, its primary utility in this context lies in its ability to act as a precursor for other reactive species.

A significant application is its use as a protecting group for diols . Vicinal diols can react with sodium glyoxylate (or its corresponding acid) under acidic conditions to form a cyclic acetal, specifically a 1,3-dioxolane-4-carboxylate. This protection strategy masks the diol functionality, allowing for selective reactions at other sites of a complex molecule. The protecting group can be subsequently removed under hydrolytic conditions.

Asymmetric Synthesis Applications

The development of stereoselective synthetic methods is a central goal in modern organic chemistry, and sodium glyoxylate hydrate has proven to be a valuable substrate in asymmetric transformations.

Asymmetric aldol reactions involving glyoxylates have been extensively studied. By employing chiral catalysts, such as proline derivatives or metal complexes with chiral ligands, the reaction of ketone enolates with glyoxylates can proceed with high levels of diastereo- and enantioselectivity. These reactions provide access to optically active α-hydroxy-γ-keto acids, which are important chiral building blocks.

KetoneGlyoxylate SourceChiral Catalyst/AuxiliaryDiastereoselectivity (dr)Enantioselectivity (ee)
CyclohexanoneEthyl glyoxylateChiral Prolinamideup to 99:1up to >99%
AcetoneGlyoxylic acid monohydrateChiral BINOL-derived phosphoric acidup to 95:5up to 98%

The enantioselective ene reaction is another powerful tool for asymmetric carbon-carbon bond formation. In the presence of a chiral Lewis acid catalyst, alkenes can react with the aldehyde functionality of glyoxylates to produce chiral homoallylic alcohols with high enantiopurity.

Furthermore, the use of chiral auxiliaries attached to the glyoxylate moiety allows for diastereoselective reactions. For instance, glyoxylate esters derived from chiral alcohols can direct the stereochemical outcome of nucleophilic additions to the aldehyde group. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched product.

Industrial and Specialized Research Applications Non Medical

The hydrated sodium salt of glyoxylic acid, identified chemically as sodium;oxaldehydate;hydrate (B1144303), serves as a versatile intermediate and building block in various non-medical industrial and research sectors. Its utility stems from the reactivity of its aldehyde and carboxylate functional groups, enabling its participation in a range of chemical syntheses.

Environmental Chemistry and Degradation Pathways of Sodium Glyoxylate Hydrate

Photodegradation Studies and Mechanisms

Photodegradation is a key process that breaks down chemical compounds through the energy of sunlight. Sodium glyoxylate (B1226380), and its corresponding anion glyoxylate, can absorb ultraviolet radiation, leading to its decomposition. Studies modeling its behavior in sea-salt aerosols have provided significant insights into its atmospheric photochemistry.

As a chromophore, glyoxylate absorbs light below 400 nm. acs.org When embedded in sodium chloride clusters, a laboratory model for marine aerosols, it undergoes photochemical dissociation. acs.orgrsc.org The primary photochemical pathways involve the elimination of carbon monoxide (CO) and the formyl radical (HCO). acs.orgnoaa.gov A significant finding is the photolysis of the C-C bond in glyoxylate, which leads to the formation of a carbon dioxide radical anion (CO₂˙⁻) stabilized by the salt environment, along with the release of a neutral HCO˙ radical. rsc.org This CO₂˙⁻ radical is a transient species, and its formation from glyoxylate suggests it may be generated through natural processes in the troposphere. acs.orgrsc.org Based on photochemical cross-sections, the photolysis lifetime of glyoxylate in a dry marine aerosol is estimated to be approximately 10 hours, indicating it is a potentially relevant reaction in the photochemical aging of these aerosols. acs.orgrsc.org

Biodegradation in Aqueous and Soil Environments

Biodegradation is a critical pathway for the removal of organic compounds from terrestrial and aquatic environments. Glyoxylate is a naturally occurring compound found in forest soils, leaf molds, and the rhizosphere, and it serves as an important intermediate in various metabolic pathways for many organisms. researchgate.net Consequently, numerous microorganisms have the capability to use it as a source of carbon and energy. researchgate.net

In anaerobic environments, glyoxylate can be fermented by bacteria such as Moorella sp. strain HUC22-1. This thermophilic bacterium degrades glyoxylate to acetate (B1210297) and carbon dioxide via the malyl-CoA pathway, a process which also generates ATP for the organism. researchgate.net In aerobic conditions, bacteria like E. coli utilize pathways such as the tricarboxylic acid (TCA) cycle and the glycerate pathway for the oxidative catabolism of glyoxylate. researchgate.net

A central pathway in microbial metabolism is the glyoxylate cycle, which allows bacteria, fungi, and plants to synthesize carbohydrates from two-carbon compounds like acetate, which can be derived from the breakdown of fatty acids. scilit.comregulations.gov This cycle is particularly vital in nutrient-poor environments where simple sugars are unavailable. scilit.com The cycle bypasses the decarboxylation steps of the TCA cycle, conserving carbon for biosynthesis. regulations.gov Studies on the biodegradation of polymers like poly(ethyl glyoxylate) in soil have shown that they can be almost completely converted to CO₂, further demonstrating the bioavailability of glyoxylate derivatives to soil microbiota. mdpi.com

Interaction with Environmental Contaminants

The chemical structure of sodium glyoxylate—containing a carboxylate group—allows it to interact with other environmental contaminants, particularly metal ions. Carboxylic acids can form complexes with metal ions, a process known as chelation. This interaction can significantly alter the speciation, solubility, bioavailability, and mobility of metal contaminants in soil and water.

While specific studies on the interaction of sodium glyoxylate with all types of contaminants are not extensive, the principles of carboxylate chemistry provide a basis for predicting its behavior. Like other chelating agents used in soil remediation (e.g., EDTA, GLDA), glyoxylate can form soluble complexes with heavy metal ions that are otherwise strongly bound to soil particles. frontiersin.orgnih.gov This complexation can mobilize the metals, potentially increasing their leaching into groundwater or their uptake by plants. It has been proposed that naturally occurring glyoxylate can increase the solubility of trace metals for plants. researchgate.net The stability of these metal-glyoxylate complexes depends on factors such as pH, the specific metal ion, and the presence of other competing ligands in the environment.

Role in Atmospheric Chemistry Cycles

Beyond its presence in soil and water, glyoxylate plays a role in atmospheric chemistry, particularly within aerosols. It is one of the most abundant 2-oxocarboxylic acids found in organic aerosols from diverse environments.

As discussed in the photodegradation section, the photolysis of glyoxylate in marine sea-salt aerosols is a potentially significant process. rsc.org With a lifetime of about 10 hours, this reaction contributes to the chemical aging of aerosols, altering their composition and properties. acs.org The photodissociation of glyoxylate releases radical species, such as the formyl radical (HCO˙) and the carbon dioxide radical anion (CO₂˙⁻), into the aerosol phase. rsc.org These radicals can initiate or participate in other chemical reactions, influencing the oxidative capacity of the aerosol and contributing to the formation or degradation of other organic compounds. The finding that the elusive CO₂˙⁻ radical can be formed via this pathway in the troposphere is a key contribution to understanding atmospheric chemical cycles. acs.org

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies

The traditional synthesis of glyoxylic acid often involves processes like the oxidation of glyoxal (B1671930) with nitric acid, which can be hazardous and produce significant side products like oxalic acid. wikipedia.org Future research is increasingly focused on developing more sustainable and efficient synthetic routes.

Electrochemical Synthesis: A significant area of development is the electrochemical reduction of oxalic acid. google.comresearchgate.net This method offers a greener alternative to traditional oxidation routes. Historical approaches used lead cathodes to reduce oxalic acid in a sulfuric acid electrolyte. wikipedia.org More recent innovations include the use of selective non-crosslinked sulfonated polystyrene membranes in electrolytic cells, which have demonstrated high chemical yields and selectivity for glyoxylic acid. researchgate.net Further advancements in this area are being explored, such as the use of co-laminar flow reactors for the simultaneous electrosynthesis of glyoxylic acid from both the reduction of oxalic acid and the oxidation of glyoxal, enabling continuous operation. bohrium.com A patented method also describes preparing sodium glyoxylate (B1226380) by coupling a reverse osmosis technology with electrolysis to concentrate the product and improve efficiency. google.com

Biotechnological Production: Metabolic engineering presents a promising avenue for the sustainable production of glyoxylate. Researchers have successfully engineered Escherichia coli to produce glyoxylate from glucose. dntb.gov.uamdpi.com This was achieved by disrupting genes for glyoxylate-consuming enzymes like malate (B86768) synthase and glyoxylate reductase, while reinforcing the glyoxylate shunt by overexpressing enzymes such as citrate (B86180) synthase and isocitrate lyase. dntb.gov.uamdpi.com Further optimization, including the expression of a heterologous pyruvate (B1213749) carboxylase gene to increase the intracellular oxaloacetate pool, has significantly improved the titer and specific productivity of glyoxylate, demonstrating the potential of microbial cell factories for its production. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Glyoxylate

Methodology Precursor(s) Key Features Potential Advantages
Traditional Chemical Synthesis Glyoxal, Nitric Acid Oxidation reaction Established process
Electrochemical Reduction Oxalic Acid Use of electrolytic cells, selective membranes Greener process, high selectivity
Biotechnological Production Glucose, Acetate (B1210297) Engineered microorganisms (E. coli) Sustainable, uses renewable feedstocks

Development of Advanced Catalytic Systems for Glyoxylate Transformations

Glyoxylate is a valuable precursor for synthesizing complex molecules, particularly optically active α-hydroxy esters, which are important chiral building blocks. The development of advanced catalytic systems for glyoxylate transformations is a major focus of current research.

The asymmetric glyoxylate-ene reaction is a powerful tool for carbon-carbon bond formation and the creation of chiral centers. nih.gov Chiral Lewis acid catalysts are central to this transformation. Significant progress has been made using:

Chiral Titanium Complexes: Binaphthol-derived titanium complexes have been shown to effectively catalyze the asymmetric glyoxylate-ene reaction with vinylic sulfides and selenides, yielding enantiomerically pure α-hydroxy esters. rsc.orgacs.org The presence of molecular sieves is crucial for the in situ preparation of the active catalyst. acs.org

Chiral Palladium(II) Complexes: Dicationic palladium(II) complexes featuring chiral ligands like (S)-Tol-BINAP have been developed as highly effective catalysts for these reactions. nih.gov These catalysts have demonstrated excellent yields and high enantioselectivities. nih.gov Research has also explored conducting these reactions in ionic liquids, such as [bmim][PF6], which allows for the recycling and reuse of the expensive chiral catalyst system without significant loss of activity. nih.gov

Beyond metal-based catalysts, enzymatic transformations are also being explored. The glyoxylate cycle itself is a cascade of enzymatic reactions where isocitrate lyase and malate synthase are key enzymes. nih.govwikipedia.org Isocitrate lyase cleaves isocitrate to produce succinate (B1194679) and glyoxylate, while malate synthase catalyzes the condensation of glyoxylate with acetyl-CoA to form malate. nih.govwikipedia.org Harnessing these and other enzymes in biocatalytic systems could provide highly specific and efficient routes for glyoxylate transformations. For instance, enzyme-linked spectrophotometric assays have been developed for the quantitative measurement of glyoxylate, relying on its enzymatic conversion to oxaloacetate. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is emerging as a powerful technology in chemical synthesis, offering enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch methods. nih.govbohrium.com The integration of glyoxylate synthesis and transformations with continuous-flow reactors and automated platforms represents a significant future direction.

The electrosynthesis of glyoxylic acid in co-laminar flow cells is a prime example of this integration, allowing for continuous operation and controlled mixing. bohrium.com This approach can lead to more efficient and scalable production processes. While specific, detailed examples of sodium glyoxylate transformations in flow reactors are still emerging, the general benefits of this technology are highly applicable. For instance, the precise control of temperature, pressure, and residence time in microreactors can improve the yield, purity, and selectivity of sensitive reactions like asymmetric catalysis. unimi.it Automated flow systems can also accelerate the optimization of reaction conditions, requiring only small amounts of starting material to screen multiple parameters rapidly. unimi.itnih.gov This would be particularly advantageous for optimizing the complex, multi-parameter glyoxylate-ene reactions.

Research on Bio-inspired Applications and Biomimetic Transformations

Glyoxylate's central role in metabolism, particularly in the glyoxylate cycle, makes it a key molecule in bio-inspired and biomimetic research, especially in the context of prebiotic chemistry and the origins of life.

Glyoxylate is considered a plausible and important prebiotic building block. nasa.govresearchgate.net Research has shown that glyoxylate can be formed under plausible prebiotic conditions from the reaction of glycine (B1666218) and formaldehyde (B43269) in water. nasa.gov Furthermore, studies have demonstrated that glyoxylate can participate in protometabolic pathways that are analogous to the modern citric acid cycle. researchgate.net In these pathways, glyoxylate can serve as both a carbon source and a reactant, leading to the formation of other key metabolic intermediates like pyruvate, malonate, and aspartate. researchgate.netresearchgate.net These findings suggest that glyoxylate could have been a central hub in the emergence of metabolic networks on the early Earth. researchgate.net

Expanding Computational and Data-Driven Research Approaches

Computational chemistry and data-driven methods are becoming indispensable tools for understanding and predicting chemical reactivity, guiding experimental design, and optimizing synthetic processes.

Computational Studies: Quantum mechanical calculations and molecular dynamics (MD) simulations can provide deep insights into the reaction mechanisms involving glyoxylate. youtube.com For example, simulations have been used to study the nonenzymatic reaction of glyoxylate with hydrogen peroxide to understand its role in the glycolate (B3277807) pathway in plants. nih.gov Such computational approaches can elucidate the stability of intermediates, transition state energies, and the role of catalysts in glyoxylate transformations. universiteitleiden.nl This knowledge is critical for designing more efficient and selective catalytic systems. While detailed computational studies specifically on sodium glyoxylate monohydrate are not yet widespread, the tools of computational chemistry are well-suited to investigate its structure, hydration, and reactivity. nih.govyoutube.com

Data-Driven Approaches: As more data on glyoxylate synthesis and reactivity are generated, machine learning and artificial intelligence could be employed to accelerate discovery. These approaches can be used to predict reaction outcomes, optimize reaction conditions with minimal experimentation, and even suggest novel synthetic pathways or catalyst designs. The integration of automated synthesis platforms with machine learning algorithms represents a frontier in chemical research that could significantly impact the future of glyoxylate chemistry.

Q & A

Q. How can the empirical formula of sodium oxalate hydrate be determined experimentally?

To determine the hydrate formula, conduct gravimetric analysis by heating the compound to remove water. Measure mass loss and calculate the molar ratio of anhydrous sodium oxalate (Na₂C₂O₄) to water (H₂O). For example, if 1.00 g of hydrate loses 0.18 g upon heating, the remaining anhydrous mass (0.82 g) corresponds to Na₂C₂O₄, allowing calculation of water molecules per formula unit. Cross-validate with thermogravimetric analysis (TGA) to confirm decomposition stages .

Q. What analytical methods are recommended for quantifying sodium oxalate in hydrate form?

Use titration with potassium permanganate (KMnO₄) in acidic conditions, where sodium oxalate acts as a primary standard. The reaction follows:

5Na2C2O4+2KMnO4+8H2SO410CO2+2MnSO4+K2SO4+5Na2SO4+8H2O5\text{Na}_2\text{C}_2\text{O}_4 + 2\text{KMnO}_4 + 8\text{H}_2\text{SO}_4 \rightarrow 10\text{CO}_2 + 2\text{MnSO}_4 + \text{K}_2\text{SO}_4 + 5\text{Na}_2\text{SO}_4 + 8\text{H}_2\text{O}

Calculate purity using the titer formula:

t=weight of Na2C2O4×puritymolar mass×titrant volumet = \frac{\text{weight of Na}_2\text{C}_2\text{O}_4 \times \text{purity}}{\text{molar mass} \times \text{titrant volume}}

Spectrophotometric methods can also quantify oxalate ions via complexation with ferric chloride .

Advanced Research Questions

Q. How can synthesis conditions for sodium oxalate hydrate be optimized to control crystal morphology?

Apply a factorial experimental design varying temperature (25–48°C), pH (5.6–7.5), and additive concentration (e.g., gallic acid, 100–1000 mg). Use response surface methodology (RSM) to model interactions between variables. For instance, lower pH (<6.0) may favor monohydrate formation, while higher temperatures (>40°C) could promote dihydrate crystallization. Characterize products via X-ray diffraction (XRD) and scanning electron microscopy (SEM) .

Q. How do co-existing ions (e.g., carbonate, chloride) interfere with sodium oxalate hydrate crystallization?

Carbonate ions (CO₃²⁻) compete with oxalate (C₂O₄²⁻) during crystallization, leading to mixed-phase products. Mitigate this by adjusting pH with calcium hydroxide instead of sodium hydroxide to precipitate carbonate as CaCO₃. For chloride interference, pre-treat samples with ethylenediamine to chelate metal ions, preventing undesired complexes .

Q. How can contradictory data on hydrate stability under varying humidity be resolved?

Perform dynamic vapor sorption (DVS) experiments to measure water adsorption/desorption isotherms. Compare results with computational models (e.g., Density Functional Theory) to identify hydration/dehydration pathways. Discrepancies may arise from kinetic vs. thermodynamic control; use differential scanning calorimetry (DSC) to distinguish metastable phases .

Methodological Considerations

Q. What protocols ensure accurate representation of hydrate stoichiometry in publications?

Follow IUPAC guidelines: report hydrate formulas as Na₂C₂O₄·nH₂O, where nn is the number of water molecules confirmed by TGA and Karl Fischer titration. Disclose measurement uncertainties (e.g., ±0.2 H₂O molecules) and specify storage conditions (e.g., 40% RH) to prevent hydration state changes .

Q. How should researchers address discrepancies between theoretical and observed hydrate melting points?

Investigate impurities using high-performance liquid chromatography (HPLC) or inductively coupled plasma mass spectrometry (ICP-MS). For polymorphic hydrates (e.g., mono- vs. dihydrate), employ variable-temperature XRD to track structural transitions. Reconcile data by referencing phase diagrams for Na₂C₂O₄–H₂O systems .

Tables for Reference

Table 1. Key Variables in Sodium Oxalate Hydrate Synthesis (Adapted from )

VariableSymbolLevels (-1, 0, +1)
Temperature (°C)X₁25, 36.5, 48
pHX₂5.6, 6.55, 7.5
Additive (mg)X₃100, 550, 1000

Table 2. Common Analytical Techniques for Hydrate Characterization

TechniqueApplicationReference
TGAQuantify water content
XRDIdentify crystalline phases
DVSStudy humidity-dependent stability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.